
tert-Butyl (4-bromophenyl)carbamate
Overview
Description
tert-Butyl (4-bromophenyl)carbamate: is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is also known by other names such as N-Boc-4-bromoaniline and N-(tert-butoxycarbonyl)-4-bromoaniline . This compound is typically found as a white to light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl (4-bromophenyl)carbamate can be synthesized through the reaction of 4-bromoaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
3.1. Suzuki Coupling Reaction
One of the prominent reactions involving tert-butyl (4-bromophenyl)carbamate is the Suzuki coupling reaction, which allows for the formation of biaryl compounds.
-
Reaction Conditions :
-
Catalyst : Palladium(0) complexes
-
Base : Potassium carbonate
-
Solvent : A mixture of dioxane and water
-
Temperature : Typically around 90°C for extended periods (e.g., 14 hours).
-
-
General Reaction :
-
Example : The coupling of this compound with pyridineboronic acid yields tert-butyl (4-pyridin-4-yl)phenylcarbamate with yields reported around 75% .
3.2. Deprotection Reactions
The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
-
Deprotection Conditions :
-
Reagent : Trifluoroacetic acid or other strong acids.
-
-
Outcome :
This reaction is significant for obtaining free amine functionalities that can participate in further synthetic transformations.
4.2. Characterization Data
The characterization of this compound includes spectral analysis such as NMR and IR spectroscopy:
Property | Value |
---|---|
Melting Point | 101-103 °C |
Yield | Approximately 64% to 75% |
^1H NMR | δ7.39(d, J = 8Hz, 2H), δ7.25(d, J = 8Hz, 2H), δ6.47(bs, 1H), δ1.51(s, 9H) |
^13C NMR | δ152.50, δ137.46, δ131.89, δ120.02 |
These properties confirm the successful synthesis and purity of the compound .
Scientific Research Applications
Pharmaceutical Development
tert-Butyl (4-bromophenyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Synthesis of Anti-inflammatory Agents: The compound is involved in producing biologically active molecules that exhibit anti-inflammatory properties.
- Neurological Disorder Treatments: It enhances drug efficacy and specificity for compounds targeting neurological disorders, making it significant in pharmaceutical research .
Case Study:
A study demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models, highlighting its potential for therapeutic applications.
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its benefits include:
- Pest Control Solutions: The compound contributes to developing effective pest control agents that minimize environmental impact.
- Sustainable Farming Practices: Its use aligns with sustainable practices by reducing harmful residues in crops .
Material Science
The compound is incorporated into polymers and coatings to enhance their properties:
- Thermal Stability: It improves the thermal stability of materials, making them suitable for high-performance applications.
- Chemical Resistance: The addition of this compound enhances the chemical resistance of coatings used in harsh environments .
Analytical Chemistry
In analytical chemistry, this compound acts as a reagent in various techniques:
- Detection and Quantification: It aids in detecting specific compounds within complex mixtures, essential for quality control in manufacturing processes.
- Research Applications: Researchers employ it to study reaction mechanisms and develop new synthetic methodologies, contributing to advancements in organic chemistry .
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromophenyl)carbamate involves its role as a protected amine . The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amine can participate in further reactions, such as coupling or condensation .
Comparison with Similar Compounds
Uniqueness: tert-Butyl (4-bromophenyl)carbamate is unique due to its bromine substituent , which makes it particularly useful in cross-coupling reactions like the Suzuki reaction . This differentiates it from other similar compounds that may have different halogen substituents or functional groups .
Biological Activity
Introduction
tert-Butyl (4-bromophenyl)carbamate is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
- Chemical Formula : CHBrNO
- Molecular Weight : 272.14 g/mol
- Structure : The compound consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromophenyl group. This structure is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Bromination : Starting from 4-bromophenol, the bromine atom is introduced at the para position.
- Carbamate Formation : The brominated compound is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
- Purification : The product is purified through recrystallization or chromatography methods.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been noted for its role as an inhibitor in certain biochemical pathways. For instance, it can inhibit enzymes involved in bacterial metabolism, leading to bactericidal effects against pathogens such as Acinetobacter baumannii .
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial properties. The presence of the bromine atom enhances the lipophilicity and binding affinity to microbial targets .
Case Studies
- In vivo Efficacy Against Bacterial Infections
-
Anticonvulsant and Analgesic Properties
- A series of carbamate derivatives, including those related to this compound, demonstrated anticonvulsant and analgesic activities in preliminary screenings. These findings suggest that modifications to the carbamate structure can yield compounds with therapeutic potential in neurological disorders .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Biological Activity | Key Differences |
---|---|---|
tert-Butyl (3-bromophenyl)carbamate | Antimicrobial | Different bromine position affects activity |
tert-Butyl (2-(4-bromophenyl)-2-hydroxyethyl) | Enzyme inhibition | Hydroxyethyl group alters mechanism |
tert-Butyl (4-chlorophenyl)carbamate | Antiviral | Chlorine vs. bromine affects binding |
Q & A
Q. Basic: What are the recommended handling precautions for tert-Butyl (4-bromophenyl)carbamate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use lab coats, gloves, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood with adequate ventilation .
- Environmental Precautions: Prevent entry into drains. Collect spills using non-dust-generating methods (e.g., sweeping) and store in closed containers for disposal .
- First Aid: For inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with water .
Q. Basic: What synthetic routes are reported for this compound?
Answer:
-
Boc Protection of Amines: React 4-bromoaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions .
-
Derivatization of Bromophenyl Groups: Analogous methods involve coupling bromophenyl intermediates with tert-butyl carbamate via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
-
Example Protocol:
Step Reagents/Conditions Yield Reference Boc Protection Boc₂O, TEA, THF, 0°C → RT, 12h 75–85% Adapted from
Q. Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
- Parameter Tuning:
- Temperature: Lower temperatures (0–5°C) reduce side reactions during Boc protection .
- Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance selectivity for bromophenyl derivatives .
- Solvent Choice: Anhydrous THF or DMF improves solubility of intermediates .
- Purity Enhancement: Purify via column chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. Advanced: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopic Methods:
- NMR: ¹H NMR (CDCl₃): δ 7.4–7.5 (d, 2H, Ar-Br), δ 1.4 (s, 9H, tert-butyl) .
- Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 273.04 (C₁₁H₁₄BrNO₂) .
- Purity Assessment: HPLC (C18 column, acetonitrile/water) to confirm ≥95% purity .
Q. Advanced: How should researchers resolve discrepancies in reported safety data for this compound?
Answer:
- Data Cross-Validation: Compare SDS entries (e.g., Indagoo vs. Combi-Blocks ) and prioritize peer-reviewed studies.
- Experimental Testing: Conduct in-house acute toxicity assays (e.g., OECD 423 for LD₅₀) and irritation tests on reconstituted human epidermis .
- Documentation: Report inconsistencies to suppliers and update lab protocols with verified data .
Q. Advanced: What experimental designs are suitable for studying the reactivity of the bromophenyl group?
Answer:
-
Cross-Coupling Reactions: Design Suzuki-Miyaura reactions with arylboronic acids (e.g., phenylboronic acid) using Pd catalysts to form biaryl derivatives .
-
Kinetic Studies: Monitor reaction progress via TLC or in-situ IR spectroscopy under varying temperatures (25–80°C) .
-
Table: Reactivity Screening
Substrate Catalyst Solvent Conversion (%) Phenylboronic acid Pd(PPh₃)₄ DMF/H₂O 92
Q. Advanced: How can stability and decomposition pathways be evaluated under non-standard conditions?
Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (initial scan range: 25–300°C) .
- Hydrolytic Studies: Expose the compound to acidic (HCl/THF) or basic (NaOH/EtOH) conditions and monitor degradation via HPLC .
- Light Sensitivity: Conduct accelerated photostability tests (ICH Q1B guidelines) using UV-Vis irradiation .
Properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGPDTPSKUUHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378590 | |
Record name | tert-Butyl (4-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131818-17-2 | |
Record name | tert-Butyl (4-bromophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromoaniline, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.